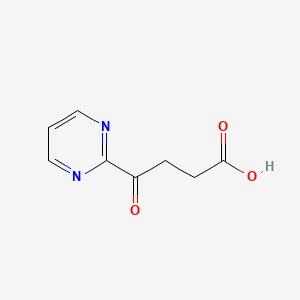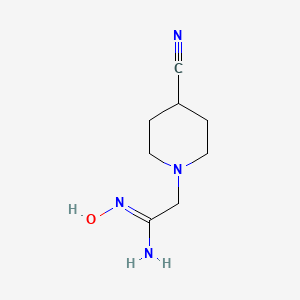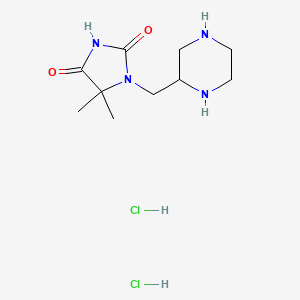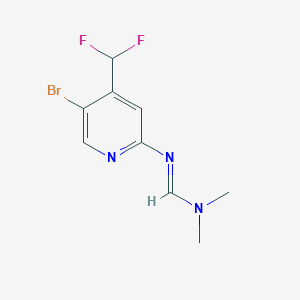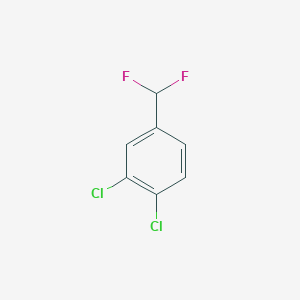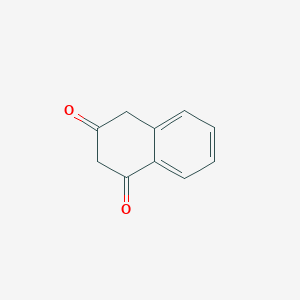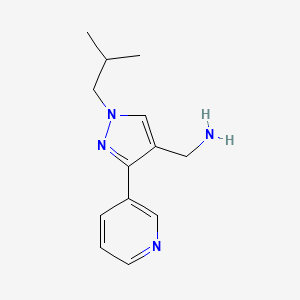
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H12ClF4NO2 It is known for its unique structural features, which include a cyclobutanamine core substituted with a phenoxy group containing both fluoro and trifluoromethoxy substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The specific conditions and reagents used can vary, but the general process involves the coupling of a cyclobutanamine derivative with a fluoro-trifluoromethoxy phenoxy precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s structure and purity .
化学反应分析
Types of Reactions: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions: The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclobutanamine core may yield a cyclobutanone derivative, while reduction may yield a cyclobutanol derivative.
科学研究应用
Chemistry: In chemistry, trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising candidate for the treatment of various diseases .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用机制
The mechanism of action of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and exerting its effects .
相似化合物的比较
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
- 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Uniqueness: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy substituents on the phenoxy group. These substituents confer specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack one or both of these substituents .
属性
分子式 |
C11H12ClF4NO2 |
|---|---|
分子量 |
301.66 g/mol |
IUPAC 名称 |
3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO2.ClH/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15;/h1-2,5-6,8H,3-4,16H2;1H |
InChI 键 |
WTBFZUDTFGSKOP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)
